molecular formula C32H39Cl4N5O3 B093096 2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol CAS No. 16757-47-4

2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol

Cat. No.: B093096
CAS No.: 16757-47-4
M. Wt: 683.5 g/mol
InChI Key: RJEHJKLRNAYANU-UHFFFAOYSA-N
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Description

2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine, which is then reacted with various aromatic compounds to introduce the phenyl groups

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to maximize yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride to convert nitro groups to amines.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace existing functional groups with new ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol involves its interaction with molecular targets such as DNA and proteins. The compound can form cross-links with DNA, preventing replication and transcription, which is a common mechanism for anticancer agents . Additionally, it may interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol apart is its unique combination of functional groups, which confer a broader range of reactivity and potential applications. Its structure allows for more versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

16757-47-4

Molecular Formula

C32H39Cl4N5O3

Molecular Weight

683.5 g/mol

IUPAC Name

2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol

InChI

InChI=1S/C32H39Cl4N5O3/c33-12-18-37(19-13-34)27-6-2-25(3-7-27)23-39-16-1-17-40(32(39)30-22-29(41(43)44)10-11-31(30)42)24-26-4-8-28(9-5-26)38(20-14-35)21-15-36/h2-11,22,32,42H,1,12-21,23-24H2

InChI Key

RJEHJKLRNAYANU-UHFFFAOYSA-N

SMILES

C1CN(C(N(C1)CC2=CC=C(C=C2)N(CCCl)CCCl)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)N(CCCl)CCCl

Canonical SMILES

C1CN(C(N(C1)CC2=CC=C(C=C2)N(CCCl)CCCl)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)N(CCCl)CCCl

16757-47-4

Synonyms

2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitro-phenol

Origin of Product

United States

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